molecular formula C19H8F6N2OS B4714357 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide

N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4714357
M. Wt: 426.3 g/mol
InChI Key: CTPVCYNYAQQFDL-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide is a complex organic compound that features a unique combination of cyano, fluorophenyl, methyl, thienyl, and pentafluorobenzamide groups

Properties

IUPAC Name

N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H8F6N2OS/c1-7-11(8-2-4-9(20)5-3-8)10(6-26)19(29-7)27-18(28)12-13(21)15(23)17(25)16(24)14(12)22/h2-5H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPVCYNYAQQFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H8F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The fluorine atoms in the pentafluorobenzamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic structure can be useful in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups can enhance binding affinity and specificity, while the thienyl and pentafluorobenzamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-cyano-4-(4-chlorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide
  • N-[3-cyano-4-(4-bromophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide

Uniqueness

N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo-substituted analogs. The fluorine atoms can enhance metabolic stability and improve the compound’s pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2,3,4,5,6-pentafluorobenzamide

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